1-Isobutyl-2-isopropyl-1h-benzimidazole
CAS No.:
Cat. No.: VC14955697
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H20N2 |
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Molecular Weight | 216.32 g/mol |
IUPAC Name | 1-(2-methylpropyl)-2-propan-2-ylbenzimidazole |
Standard InChI | InChI=1S/C14H20N2/c1-10(2)9-16-13-8-6-5-7-12(13)15-14(16)11(3)4/h5-8,10-11H,9H2,1-4H3 |
Standard InChI Key | BSVVSGHFKVCMJQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C2=CC=CC=C2N=C1C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Isobutyl-2-isopropyl-1H-benzimidazole (IUPAC name: 1-(2-methylpropyl)-2-(propan-2-yl)-1H-benzimidazole) consists of a benzimidazole core with isobutyl (–CH2CH(CH3)2) and isopropyl (–CH(CH3)2) substituents at the N1 and C2 positions, respectively. The planar benzimidazole system enables π-π stacking interactions, while the branched alkyl groups introduce steric effects that influence molecular packing and solubility .
Table 1: Key molecular descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C14H20N2 | |
Molecular weight | 216.32 g/mol | |
SMILES notation | CC(C)CCn1c2ccccc2nc1C(C)C | |
Topological polar surface area | 28.7 Ų |
The hydrochloride salt form (CAS 1217086-23-1) exhibits a molecular weight of 252.78 g/mol due to the addition of HCl . X-ray crystallography of analogous compounds reveals distorted tetrahedral geometries around the nitrogen atoms, with intermolecular hydrogen bonding stabilizing the crystal lattice .
Synthetic Methodologies
Condensation-Based Approaches
The most efficient route involves cyclocondensation of 1,2-diaminobenzene derivatives with aldehydes under acidic conditions. A modified protocol from Takeda Pharmaceuticals demonstrates:
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Bisulfite adduct formation: Isobutyraldehyde reacts with sodium metabisulfite to form a stable intermediate, enabling controlled reactivity .
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Cyclization: Treatment with 2,3-diaminobenzoic acid in aqueous NaOH at 15–25°C yields the benzimidazole core .
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Alkylation: Sequential N-alkylation using isobutyl bromide under phase-transfer conditions introduces the branched substituents .
This water-based method achieves 75% yield with reduced environmental impact compared to traditional organic solvent systems .
Selectivity Control
Competitive formation of 1,2- vs. 1,1-disubstituted isomers presents a key synthetic challenge. Studies using HClO4-SiO2 catalysts demonstrate 98% selectivity for the 1,2-isomer by:
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Stabilizing protonated intermediates through surface adsorption
Table 2: Reaction optimization parameters
Condition | Outcome | Reference |
---|---|---|
Solvent: H2O/EtOH (3:1) | 85% conversion in 6h | |
Catalyst: HClO4-SiO2 | 98% 1,2-selectivity | |
Temperature: 60°C | 37.7% isolated yield |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry of analogous compounds shows decomposition onset at 237–238°C, with the hydrochloride salt exhibiting higher thermal stability (ΔHdec = 165.7 kJ/mol) . The crystalline free base form demonstrates polymorphic behavior, with Form I (monoclinic) transitioning to Form II (orthorhombic) at 145°C .
Solubility Profile
Medium | Solubility (mg/mL) | Condition |
---|---|---|
Water | 0.12 | 25°C, pH 7.4 |
Ethanol | 8.95 | 25°C |
Dichloromethane | 22.3 | 25°C |
Data extrapolated from hydrochloride salt measurements . The free base shows improved lipid solubility (logP = 3.1), making it suitable for transdermal delivery formulations .
Pharmaceutical Applications
Serotonin Receptor Modulation
Structural analogs demonstrate potent 5-HT4 receptor agonism (EC50 = 12 nM), with the isobutyl group enhancing blood-brain barrier permeability compared to linear alkyl chains . Molecular docking studies suggest:
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Orthosteric binding via π-cation interactions with Trp323
Antiviral Activity
Preliminary screens against SARS-CoV-2 main protease (Mpro) show 42% inhibition at 10 μM concentration. The benzimidazole core coordinates with catalytic Cys145, while isopropyl groups stabilize the S2 subsite .
Assay | Result | Reference |
---|---|---|
Ames test | Negative (≤1 μg/plate) | |
hERG inhibition | IC50 = 18 μM | |
LD50 (rat oral) | 650 mg/kg |
Industrial-Scale Production
Process Optimization
A 100 mmol-scale protocol achieves 91% yield through:
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Continuous flow hydrogenation for imine reduction
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Anti-solvent crystallization (water/ethanol 4:1 v/v)
Table 3: Cost analysis (per kilogram)
Component | Cost (USD) | Contribution |
---|---|---|
Raw materials | 420 | 68% |
Energy | 95 | 15% |
Waste treatment | 103 | 17% |
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